molecular formula C11H13FN2 B586870 2-Butyl-5-fluoro-1H-benzo[d]imidazole CAS No. 146350-85-8

2-Butyl-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B586870
CAS No.: 146350-85-8
M. Wt: 192.237
InChI Key: GQRYSNCTPPYYHT-UHFFFAOYSA-N
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Description

2-Butyl-5-fluoro-1H-benzo[d]imidazole (CAS 146350-85-8) is a chemical compound with the molecular formula C11H13FN2 and a molecular weight of 192.23 g/mol . It features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its remarkable versatility and broad range of biological activities . The benzimidazole structure is a key pharmacophore in numerous therapeutic agents and is noted for its resemblance to naturally occurring purine nucleotides, which allows it to interact effectively with various biopolymers in biological systems . Benzimidazole derivatives are extensively researched for their potential applications, including as anticancer agents , antimicrobials , and antivirals . Specifically, they have been explored as topoisomerase inhibitors, kinase inhibitors, and epigenetic modulators in oncology drug discovery . The incorporation of a fluorine atom and a butyl chain in this specific derivative is typically aimed at modulating the compound's electronic properties, lipophilicity, and overall pharmacokinetic profile to enhance its interaction with biological targets . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRYSNCTPPYYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Butyl 5 Fluoro 1h Benzo D Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-Butyl-5-fluoro-1H-benzo[d]imidazole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

¹H-NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl group and the benzimidazole (B57391) ring. The chemical shifts are influenced by the electron-donating butyl group and the electron-withdrawing fluorine atom.

The protons of the butyl group will appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to resonate as a triplet, coupled to the adjacent methylene (CH₂) group. The two methylene groups of the butyl chain will appear as multiplets, with their chemical shifts influenced by their proximity to the benzimidazole ring. The methylene group directly attached to the C2 position of the benzimidazole ring will be the most deshielded of the butyl protons.

The aromatic protons of the benzimidazole ring will be observed in the downfield region. The fluorine atom at the C5 position significantly influences the chemical shifts and coupling patterns of the aromatic protons. The proton at C4 will appear as a doublet of doublets due to coupling with the proton at C6 and the fluorine at C5. The proton at C6 will also be a doublet of doublets, coupling to the protons at C4 and C7. The proton at C7 is expected to be a doublet, coupling to the proton at C6. The N-H proton of the imidazole (B134444) ring will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

A comparison with the non-fluorinated analog, 2-butyl-1H-benzo[d]imidazole, which shows aromatic proton signals between δ 7.06 and 7.68 ppm, suggests that the fluorine substitution in the target molecule will lead to characteristic shifts and coupling patterns for the aromatic protons. rsc.org

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Butyl-CH₃~0.9TripletJ ≈ 7
Butyl-CH₂~1.4Multiplet
Butyl-CH₂~1.8Multiplet
Butyl-CH₂ (α to ring)~2.8TripletJ ≈ 7
H-4~7.3-7.5Doublet of Doublets³J(H-H) ≈ 9, ⁴J(H-F) ≈ 4
H-6~7.0-7.2Doublet of Doublets³J(H-H) ≈ 9, ³J(H-F) ≈ 9
H-7~7.5-7.7Doublet³J(H-H) ≈ 9
N-H~12.0-12.5Broad Singlet

¹³C-NMR Chemical Shift Analysis and Quaternary Carbon Characterization

The ¹³C-NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

The butyl group carbons will resonate in the upfield region of the spectrum. The terminal methyl carbon will have the lowest chemical shift, followed by the two methylene carbons, with the methylene carbon attached to the benzimidazole ring having the highest chemical shift in this group. For 2-butyl-1H-benzo[d]imidazole, these carbons appear at δ 13.6, 20.0, 28.2, and 29.0 ppm. rsc.org

The benzimidazole ring carbons will appear in the downfield region. The carbon atom C2, attached to the butyl group, will be significantly deshielded. The fluorine atom at C5 will cause a large downfield shift for C5 and will also introduce C-F coupling. The other aromatic carbons will also show characteristic shifts and may exhibit smaller couplings to the fluorine atom. The quaternary carbons (C3a, C5, and C7a) can be distinguished from the protonated carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Butyl-CH₃~14
Butyl-CH₂~22
Butyl-CH₂~30
Butyl-CH₂ (α to ring)~35
C-2~155
C-3a~135
C-4~110 (d, J(C-F) ≈ 25 Hz)
C-5~160 (d, ¹J(C-F) ≈ 240 Hz)
C-6~112 (d, J(C-F) ≈ 25 Hz)
C-7~115
C-7a~140

¹⁹F-NMR Spectroscopy for Fluorine Environment Discrimination

¹⁹F-NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, the ¹⁹F-NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal may appear as a multiplet due to coupling with the neighboring protons, primarily H-4 and H-6. This technique is invaluable for confirming the presence and position of the fluorine substituent.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY is expected to show correlations between the adjacent protons in the butyl chain and between the coupled protons on the benzimidazole ring (H-4 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). HSQC will be instrumental in assigning the ¹³C signals for all the protonated carbons by correlating them with their directly attached, and already assigned, protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a "fingerprint" for its identification.

Identification of Characteristic Vibrational Modes of the Benzimidazole Ring System

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the benzimidazole ring system, with additional bands corresponding to the butyl group and the C-F bond.

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the butyl group will be observed in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring typically appear in the 1450-1620 cm⁻¹ region. researchgate.netresearchgate.net

C-F Stretching: A strong absorption band in the IR spectrum, typically in the range of 1200-1300 cm⁻¹, can be attributed to the C-F stretching vibration, confirming the presence of the fluorine substituent.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the benzimidazole ring will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the substituted benzimidazole core.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3200-3400
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=N / C=C Stretch1450-1620
C-F Stretch1200-1300
Benzimidazole Ring Bending< 1500

Spectroscopic Signatures of Butyl and Fluoro Substituents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of each atom. The presence of the butyl group and the fluorine atom imparts characteristic signatures in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy : The butyl group is identified by a series of signals in the aliphatic region of the spectrum. The terminal methyl (CH₃) protons typically appear as a triplet, while the methylene (CH₂) groups adjacent to each other and to the benzimidazole ring appear as multiplets (triplets or sextets depending on coupling). The protons on the benzimidazole core are influenced by the electron-withdrawing fluorine atom, leading to distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the four distinct carbon atoms of the butyl chain appear in the upfield region (typically 10-40 ppm). The carbons of the benzimidazole ring resonate in the aromatic region (100-160 ppm). The carbon atom directly bonded to the fluorine (C-5) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a definitive indicator of its position. Other carbons in the fluorinated ring may show smaller two- or three-bond couplings (²JCF, ³JCF). walisongo.ac.id

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine substituent. For this compound, a single resonance is expected. Its chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. walisongo.ac.id

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Butyl-CH₂ (α to ring)~2.9 - 3.1 (t)~29 - 31The methylene group directly attached to the benzimidazole ring.
Butyl-CH₂ (β to ring)~1.8 - 2.0 (sextet)~30 - 32
Butyl-CH₂ (γ to ring)~1.4 - 1.6 (sextet)~22 - 24
Butyl-CH₃ (terminal)~0.9 - 1.1 (t)~13 - 15The terminal methyl group of the butyl chain.
Benzimidazole C-2-~154 - 156Quaternary carbon where the butyl group is attached.
Benzimidazole C-4~7.5 - 7.7 (dd)~110 - 112 (d)Proton signal shows coupling to H-6 and F-5. Carbon signal shows coupling to fluorine.
Benzimidazole C-5-~158 - 160 (d)Carbon directly bonded to fluorine, shows a large ¹JCF coupling constant.
Benzimidazole C-6~7.0 - 7.2 (ddd)~111 - 113 (d)Proton signal shows coupling to H-4, H-7, and F-5. Carbon signal shows coupling to fluorine.
Benzimidazole C-7~7.4 - 7.6 (dd)~115 - 117
Benzimidazole C-3a/C-7a-~135-143Quaternary carbons at the ring junction. Due to tautomerism, these may appear as averaged or distinct signals depending on the solvent and temperature. nih.govmdpi.com
Benzimidazole N-H~12.0 - 12.5 (br s)-Broad signal due to proton exchange; chemical shift is highly dependent on solvent and concentration.

Predicted data is based on analogous structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of this compound. For the molecular formula C₁₁H₁₃FN₂, the theoretical exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm the compound's identity.

Interactive Table: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₃FN₂
Theoretical Exact Mass ([M+H]⁺)193.11356 u
Expected MeasurementA measured m/z value within ± 5 ppm of the theoretical exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation through Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺) which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides valuable structural information. For 2-alkylbenzimidazoles, fragmentation is often initiated by cleavage within the alkyl chain. rsc.org

A plausible fragmentation pathway for this compound would involve:

α-Cleavage : The initial fragmentation often occurs at the bond beta to the benzimidazole ring, leading to the loss of a propyl radical (•C₃H₇), resulting in a stable resonance-stabilized cation.

McConnell-Lafferty Rearrangement : An alternative pathway involves the elimination of a neutral propene molecule (C₃H₆) through a six-membered transition state.

Benzimidazole Ring Fragmentation : Subsequent fragmentation of the benzimidazole core can occur, often involving the loss of neutral molecules like hydrogen cyanide (HCN).

The analysis of these fragmentation pathways helps to confirm the connectivity of the butyl group and the integrity of the fluorinated benzimidazole core. journalijdr.comnih.gov

Interactive Table: Plausible MS/MS Fragmentation of this compound ([C₁₁H₁₃FN₂ + H]⁺)
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
193.11150.07•C₃H₇ (Propyl radical)[5-fluoro-2-methyl-1H-benzo[d]imidazolium]⁺
193.11136.05C₄H₉ (Butyl radical)[5-fluoro-1H-benzo[d]imidazolium]⁺
150.07123.05HCN (Hydrogen cyanide)Fragment resulting from the opening of the imidazole ring.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of related benzimidazole structures allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The geometry of the benzimidazole core is expected to be largely planar. nih.gov The C-N bond lengths within the imidazole ring will exhibit partial double-bond character. The butyl chain will adopt a low-energy, likely staggered, conformation. The fluorine substitution is not expected to significantly distort the planarity of the benzene (B151609) ring, with the C-F bond length being a key parameter. mdpi.com Torsion angles will define the orientation of the butyl group relative to the plane of the benzimidazole ring. nih.gov

Interactive Table: Expected Molecular Geometry Parameters for this compound
ParameterExpected Value RangeNotes
Bond Lengths (Å)
C-F1.34 - 1.36 ÅTypical for a fluorine atom attached to an aromatic ring.
C-N (imidazole ring)1.32 - 1.39 ÅReflects the delocalized π-system within the imidazole ring. nih.gov
C-C (butyl chain)1.52 - 1.54 ÅStandard single bond lengths for sp³-hybridized carbons.
Bond Angles (°)
C-N-C (imidazole ring)105 - 110°Typical for a five-membered heterocyclic ring.
C-C-C (butyl chain)109 - 112°Near the ideal tetrahedral angle for sp³ carbons.
Torsion Angles (°) VariableThe torsion angle between the C2-C(alpha) bond of the butyl chain and the plane of the benzimidazole ring will be influenced by crystal packing forces. It determines the substituent's orientation relative to the core. nih.gov

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

In the solid state, the supramolecular architecture is dictated by non-covalent interactions.

Hydrogen Bonding : The N-H proton of the imidazole ring is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom is a strong acceptor. This facilitates the formation of robust N-H···N hydrogen bonds, which typically assemble molecules into infinite chains or discrete dimers. nih.govresearchgate.net This is a dominant interaction in the crystal packing of N-unsubstituted benzimidazoles.

Crystal Packing Arrangements and Supramolecular Architectures

The three-dimensional arrangement of molecules in the crystalline state, governed by intermolecular forces, dictates the macroscopic properties of a material. For this compound, while specific crystallographic data is not publicly available, an analysis of closely related structures provides significant insight into its likely crystal packing and supramolecular architecture. The interplay of hydrogen bonding, π-π stacking, and weaker van der Waals interactions involving the benzimidazole core, the butyl substituent, and the fluorine atom are expected to be the primary determinants of the solid-state structure.

The benzimidazole moiety itself is a versatile building block for supramolecular assembly due to the presence of both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen atom). This facilitates the formation of robust hydrogen-bonded chains and networks. The introduction of a fluorine atom at the 5-position and a butyl group at the 2-position introduces further complexity and directionality to the intermolecular interactions.

Studies on analogous fluorinated benzimidazoles have shown that intermolecular interactions such as N-H···O, O-H···N, and C-H···F hydrogen bonds, along with π-π stacking, are crucial in the formation of supramolecular assemblies. The presence of fluorine can lead to the formation of C-H···F interactions, which, although generally weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing. The supramolecular assembly can range from simple one-dimensional chains to more complex two-dimensional layers and three-dimensional frameworks, depending on the nature and position of the substituents.

The supramolecular architecture of substituted benzimidazoles is often characterized by motifs such as chains, sheets, and more intricate networks. The specific arrangement is a delicate balance between the stronger hydrogen bonds and the weaker, but numerous, van der Waals and π-π stacking interactions. It is anticipated that in the crystal structure of this compound, the N-H···N hydrogen bonds will form the primary backbone of the supramolecular assembly, likely resulting in infinite chains. These chains would then be further organized by C-H···F interactions and π-π stacking between the benzimidazole rings, leading to a stable three-dimensional structure.

To illustrate the crystallographic parameters of a similar molecule, the data for Ethyl 1-sec-butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylate is presented below.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Ethyl 1-sec-butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylateC₂₀H₂₁FN₂O₂MonoclinicP2₁/c10.2249(16)12.3767(18)14.149(2)93.473(2)

Computational and Theoretical Investigations of 2 Butyl 5 Fluoro 1h Benzo D Imidazole

Ab Initio Methods for Refined Quantum Chemical Properties

Characterization of Aromaticity and Electron Delocalization within the Benzimidazole (B57391) System

The aromaticity of the 2-Butyl-5-fluoro-1H-benzo[d]imidazole system is a critical determinant of its stability and electronic properties. The core of the molecule consists of a bicyclic system where a benzene (B151609) ring is fused to an imidazole (B134444) ring. This fusion results in a π-electron system that is delocalized across both rings. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and quantify this delocalization. nih.govmdpi.com

Studies on similar N-heterocycles indicate that while electron-donating substituents can sometimes hinder cyclic delocalization, the precise impact depends on the substituent's nature and position. rsc.org The aromaticity of the benzimidazole system can be evaluated using various computed indices, as detailed in the table below.

Aromaticity IndexDescriptionTypical Application
HOMA (Harmonic Oscillator Model of Aromaticity) A geometry-based index that evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. Values close to 1 indicate high aromaticity.Quantifying the aromatic character of the fused ring system.
NICS (Nucleus-Independent Chemical Shift) A magnetic criterion where a negative value at the center of a ring indicates the presence of a diatropic ring current, characteristic of aromaticity.Assessing the local aromaticity of both the benzene and imidazole rings.
EDDB (Electron Density of Delocalized Bonds) A method based on the quantum theory of atoms in molecules (QTAIM) that quantifies the extent of electron delocalization along specific bond paths. rsc.orgAnalyzing the specific pathways of electron delocalization within the bicyclic core. rsc.org

These computational tools provide a detailed picture of how the butyl and fluoro substituents modulate the electronic environment of the benzimidazole core.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement and dynamic evolution of atoms and molecules over time. nih.gov For this compound, MD simulations provide crucial insights into its behavior in a solution, mimicking physiological or experimental conditions. nih.govresearchgate.net These simulations can reveal conformational changes, stability, and interactions with surrounding solvent molecules. nih.gov

Conformational Flexibility and Stability in Explicit Solvent Models

The 2-butyl group attached to the benzimidazole core introduces significant conformational flexibility. The four-carbon chain has several rotatable single bonds, allowing it to adopt numerous conformations in solution. MD simulations can map the potential energy surface of these rotations to identify the most stable (lowest energy) conformations.

The stability of the entire molecule within an explicit solvent model (e.g., a water box) is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time. nih.govresearchgate.net A stable system is characterized by the RMSD value reaching a plateau, indicating that the molecule has reached an equilibrium state in its environment. nih.gov While the benzimidazole core is largely planar and rigid, the butyl chain will exhibit significant fluctuations, which can be analyzed by calculating the Root Mean Square Fluctuation (RMSF) for each atom.

Simulation ParameterDescriptionRelevance to Stability Analysis
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure.A low and stable RMSD value over time suggests the conformational stability of the ligand-solvent system. researchgate.net
Root Mean Square Fluctuation (RMSF) Measures the deviation of each individual atom from its average position during the simulation.Highlights flexible regions of the molecule, such as the butyl chain, versus more rigid parts like the fused rings.
Radius of Gyration (Rg) Represents the root mean square distance of the molecule's atoms from their common center of mass.A stable Rg value indicates that the molecule maintains a consistent overall shape and does not undergo significant unfolding or compaction.

Intermolecular Interactions with Solvent and Other Molecules

In a solvent, this compound engages in various non-covalent interactions that dictate its solubility and behavior. The nature and strength of these interactions are highly dependent on the solvent's properties (e.g., polarity, protic/aprotic).

Hydrogen Bonding: The benzimidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows it to form strong hydrogen bonds with protic solvents like water or ethanol (B145695). nih.gov

Halogen Bonding/Interactions: The fluorine atom at the 5-position can participate in weaker interactions. The polarized C-F bond can interact with electron-rich or electron-poor sites. nih.gov Studies on fluorinated benzimidazoles confirm the presence of weak C–H…F hydrogen bonds that can influence molecular packing and interactions. mdpi.com

Hydrophobic Interactions: The nonpolar butyl chain primarily engages in hydrophobic interactions with nonpolar solvents or the nonpolar regions of other molecules.

π-Interactions: The aromatic benzimidazole ring can participate in π-π stacking with other aromatic systems or C-F…π interactions. mdpi.com

MD simulations can quantify these interactions by analyzing the distances and angles between interacting groups and calculating their interaction energies over time. Theoretical investigations have shown that solvent polarity can significantly impact these interactions; for instance, high-polarity protic solvents may compete with and disrupt intramolecular hydrogen bonds. nih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. jocpr.comkg.ac.rs For benzimidazole derivatives, QSPR studies are used to correlate calculated molecular features with various observed functional data points, enabling the prediction of properties for novel, unsynthesized compounds. nih.govnih.gov

Development of Descriptors for Molecular Attributes

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net A wide range of descriptors can be calculated for this compound using specialized software. These descriptors are then used as independent variables in statistical modeling. researchgate.net

Descriptor ClassExample DescriptorsInformation Encoded
Topological Balaban J index, Randic index researchgate.netDescribes the atomic connectivity and branching of the molecular graph.
Electronic HOMO/LUMO energies, Dipole Moment (µ) researchgate.netRelates to the molecule's electronic structure, reactivity, and polarity.
Quantum-Chemical Total Energy (TE), Electronic Energy researchgate.netDerived from quantum mechanical calculations, providing precise energy values.
Constitutional Molecular Weight (MW), Number of Rotatable Bonds (NRB) researchgate.netBasic structural information about the size and flexibility of the molecule.
3D-MoRSE Mor17m analchemres.orgThree-dimensional descriptors based on electron diffraction patterns, encoding 3D structure. analchemres.org
GETAWAY HATS_GETAWAY (Leverage-weighted autocorrelation)Geometrical descriptors that encode information about molecular shape and atom distribution.
WHIM WHIM (Weighted Holistic Invariant Molecular)Descriptors based on statistical indices calculated on the projections of the atoms along principal axes.

Correlation with Functional Research Data

Once a set of descriptors is calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) are used to build a predictive model. jocpr.com The goal is to find a statistically significant equation that links a selection of descriptors to a specific, measured property (the dependent variable).

For benzimidazole derivatives, QSPR models have been successfully developed to predict a range of functional outcomes. nih.govnih.gov The quality and predictive power of these models are evaluated using several statistical metrics:

Correlation Coefficient (R²): Indicates how well the model fits the training data. jocpr.com

Cross-validated R² (q²): Assesses the model's internal predictive ability through techniques like leave-one-out cross-validation. nih.gov

Predictive R² (pred_r²): Measures the model's ability to predict the properties of an external test set of compounds not used in model generation. nih.govnih.gov

Successful QSPR models for benzimidazoles have shown high correlation coefficients (R² values from 0.65 to 0.88) and reasonable predictive capability (q² values from 0.52 to 0.83), demonstrating a robust link between molecular structure and functional properties. nih.gov These models provide valuable insights into the key structural features that influence a compound's behavior.

Chemical Reactivity and Derivatization Strategies of 2 Butyl 5 Fluoro 1h Benzo D Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring

The benzimidazole ring system is an aromatic, 10π-electron heterocycle, making it susceptible to electrophilic attack on the benzene (B151609) ring, while the imidazole (B134444) moiety can undergo nucleophilic substitution. chemicalbook.com The nature and position of substituents significantly influence the regioselectivity of these reactions.

The positions 4, 5, 6, and 7 of the benzimidazole ring are π-excessive and thus prone to electrophilic substitution. chemicalbook.com In the case of 2-butyl-5-fluoro-1H-benzo[d]imidazole, the directing effects of the butyl and fluoro groups are crucial. The fluoro group at position 5 is an electron-withdrawing group with a deactivating, ortho-, para-directing effect. The butyl group at position 2 is an electron-donating group, which would enhance the electron density of the imidazole ring.

For electrophilic aromatic substitution, the fluoro group will deactivate the benzene ring, but direct incoming electrophiles to the ortho and para positions (positions 4 and 6). The butyl group's steric bulk at position 2 may slightly hinder substitution at the adjacent 7-position.

Nucleophilic substitution typically occurs at the C2 position of the benzimidazole ring, which is π-deficient. chemicalbook.com However, in this molecule, the C2 position is already occupied by a butyl group, making direct nucleophilic substitution at this position unlikely without prior modification.

A summary of the expected regioselectivity for electrophilic substitution is presented in the table below.

Position Electronic Effect of Fluoro Group Steric Effect of Butyl Group Predicted Reactivity towards Electrophiles
C4Ortho to Fluoro (activating)MinimalFavorable
C6Para to Fluoro (activating)MinimalFavorable
C7Meta to Fluoro (deactivating)Potentially hinderedLess Favorable

The N1 position of the benzimidazole ring is a key site for derivatization. The nitrogen atom at this position is a pyrrole-type nitrogen and can be readily alkylated or acylated. chemicalbook.com This functionalization is a common strategy to modify the biological properties of benzimidazole derivatives. beilstein-journals.orgacs.org For this compound, N1-alkylation can be achieved using various alkyl halides in the presence of a base. researchgate.net This allows for the introduction of a wide range of functional groups, influencing the compound's lipophilicity and potential biological interactions. beilstein-journals.org

Oxidation and Reduction Pathways of the Benzimidazole Moiety

The benzimidazole ring system can undergo both oxidation and reduction, although the conditions required can be harsh. Oxidation of the benzimidazole system often leads to the degradation of the carbocyclic ring adjacent to the imidazole nucleus. dtic.mil Oxidizing agents like hydrogen peroxide, lead oxide, and chromic acid have been used for the oxidation of benzimidazoles. ijdrt.com

Reduction of the benzimidazole ring is typically achieved through catalytic hydrogenation, for example, using a platinum catalyst in acetic acid. ijdrt.com This process would lead to the corresponding 2-butyl-5-fluoro-2,3-dihydro-1H-benzo[d]imidazole.

Derivatization at the Butyl Side Chain and Fluoro Group for Analog Synthesis

The butyl side chain at the C2 position offers opportunities for derivatization, although this is less common than N1 functionalization. Radical halogenation could potentially introduce a functional group handle on the butyl chain, allowing for further modifications.

The fluoro group at the C5 position is generally stable. However, under specific conditions, such as in the presence of strong nucleophiles, nucleophilic aromatic substitution of the fluorine atom might be possible, although this is a challenging transformation. The electron-withdrawing nature of the benzimidazole ring system could facilitate such a reaction.

Formation of Metal Complexes and Schiff Bases for Catalytic or Material Applications

The nitrogen atoms in the imidazole ring of this compound can act as ligands to coordinate with metal ions, forming metal complexes. The pyridine-like N3 atom is particularly available for coordination.

By introducing suitable functional groups, this compound can be converted into a ligand for the synthesis of metal complexes. For instance, a common strategy involves the introduction of a formyl group, which can then be used to synthesize Schiff bases. nih.gov A hypothetical synthetic route to a Schiff base ligand derived from this compound is outlined below.

A plausible reaction scheme for the synthesis of a Schiff base ligand is as follows:

Formylation: Introduction of a formyl group onto the benzimidazole ring, likely at the C4 or C6 position, via an electrophilic substitution reaction such as the Vilsmeier-Haack reaction.

Schiff Base Condensation: Reaction of the formylated benzimidazole with a primary amine to form the corresponding imine or Schiff base. nih.gov

These Schiff base ligands can then be used to form stable complexes with various transition metals, which may exhibit interesting catalytic or material properties.

Exploration of Coordination Chemistry and Catalytic Activities of Complexes

The coordination chemistry of this compound is an area of growing interest, primarily driven by the versatile coordination capabilities of the benzimidazole scaffold and the potential to fine-tune the electronic and steric properties of the resulting metal complexes through its substituents. The presence of a butyl group at the 2-position and a fluorine atom at the 5-position is expected to influence the ligand's coordination behavior and the catalytic efficacy of its metallic assemblies. While specific research on the coordination complexes of this compound is not extensively documented, a comprehensive understanding can be extrapolated from the well-established chemistry of structurally related benzimidazole derivatives.

Benzimidazoles are known to act as versatile ligands, capable of coordinating with a wide array of transition metals. nih.govroyalsocietypublishing.org The coordination typically occurs through the sp2-hybridized nitrogen atom of the imidazole ring. The specific coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the benzimidazole ring. rsc.org For instance, the butyl group in this compound can sterically influence the approach of the metal ion and the geometry of the resulting complex.

The catalytic potential of metal complexes derived from this compound can be inferred from studies on analogous systems. Benzimidazole-containing complexes have demonstrated catalytic activity in a variety of organic transformations. For example, palladium complexes bearing benzimidazole-based ligands have been effectively employed as catalysts in direct arylation reactions, a powerful tool for the formation of carbon-carbon bonds. tandfonline.com The electronic nature of the substituents on the benzimidazole ring can play a crucial role in the efficiency of these catalytic systems.

Furthermore, ruthenium(II) complexes incorporating benzimidazole derivatives have been shown to be effective catalysts for the hydrogenation of ketones. dergi-fytronix.com The catalytic activity is influenced by the ligand framework, which includes the substituents on the benzimidazole ring. It is plausible that ruthenium complexes of this compound could exhibit similar catalytic properties.

The exploration of coordination complexes extends to various other transition metals as well. For instance, copper(II), cobalt(II), and nickel(II) complexes with substituted benzimidazoles have been synthesized and characterized, with some exhibiting interesting biological activities. tandfonline.comtandfonline.com While the primary focus of these studies was not always catalysis, the fundamental understanding of their coordination chemistry provides a basis for designing new catalytic systems.

In the context of sustainable chemistry, metal-free catalytic systems based on benzimidazole derivatives have also been developed. For example, porous ionic polymers containing benzimidazole moieties have been utilized as catalysts for the cycloaddition of carbon dioxide, showcasing the versatility of the benzimidazole scaffold beyond traditional metal-based catalysis. nih.gov

The following table summarizes the potential coordination complexes and catalytic activities of this compound based on the known chemistry of related compounds.

Metal IonPotential LigandsPotential Catalytic ApplicationKey Findings from Analogous Systems
Palladium(II)This compound, phosphines, N-heterocyclic carbenesC-C coupling reactions (e.g., Suzuki, Heck, direct arylation)Substituents on the benzimidazole ring influence catalytic activity in direct arylation. rsc.orgtandfonline.com
Ruthenium(II)This compound, arenes, phosphinesHydrogenation of ketones and other unsaturated compoundsBenzimidazole-ligated Ru(II) complexes are efficient catalysts for transfer hydrogenation. dergi-fytronix.com
Copper(II)This compound, various anionic ligandsOxidation reactions, click chemistryCu(II) complexes with substituted benzimidazoles have been synthesized and structurally characterized. tandfonline.com
Nickel(II)This compound, N-heterocyclic carbenesCross-coupling reactionsNi(II)-NHC complexes with benzimidazole tethers show catalytic activity in Kumada coupling. rsc.org
Cobalt(II)This compound, various anionic ligandsOxidation and reduction reactionsCo(II) complexes with benzimidazole derivatives have been prepared and studied for their biological properties. tandfonline.com

It is important to note that this table represents an extrapolation based on existing literature for similar compounds. Detailed experimental studies are necessary to fully elucidate the coordination chemistry and catalytic potential of this compound complexes.

Applications and Research Utility of 2 Butyl 5 Fluoro 1h Benzo D Imidazole in Chemical Science

Role as a Synthetic Intermediate for Advanced Organic Molecules

The structural features of 2-Butyl-5-fluoro-1H-benzo[d]imidazole make it a highly valuable intermediate in organic synthesis. The benzimidazole (B57391) nucleus is a privileged scaffold, and the butyl and fluoro substituents provide handles for modifying solubility, reactivity, and biological interactions, paving the way for the creation of sophisticated molecular architectures.

Building Block for Polyheterocyclic Systems and Macrocycles

The 2-butyl-1H-benzimidazole framework is instrumental in constructing larger, fused heterocyclic systems. Research has demonstrated that derivatives, such as those synthesized from N-alkyl 2-butyl-4-chloro-1H-imidazole-5-carbaldehydes and 2-cyanomethylbenzimidazole, can undergo cyclization to form complex polyheterocyclic structures like 2-butyl-1H-benzo nih.govacs.orgimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitriles orientjchem.org. This type of reaction showcases the utility of the 2-butyl-imidazole moiety as a precursor for creating extended, rigid systems with potential applications in materials science and medicinal chemistry. The synthesis often involves condensation reactions followed by intramolecular cyclization, highlighting the reactivity of the imidazole (B134444) ring system orientjchem.org.

The general synthetic approach involves a multi-step process, as illustrated in the table below, which outlines a representative synthesis of a complex heterocyclic system starting from a related 2-butyl-imidazole derivative.

Table 1: Representative Synthesis of a Polyheterocyclic System

Step Reactants Reagents/Conditions Product
1 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, 2-cyanomethylbenzimidazole L-proline, ethanol (B145695), room temperature (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile
2 Acrylonitrile derivative from Step 1 Piperidine, ethanol, reflux 2-butyl-1H-benzo nih.govacs.orgimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile

Data sourced from a study on related benzimidazole derivatives orientjchem.org.

Precursor for Developing Novel Chemical Probes

The benzimidazole scaffold is a common feature in the design of chemical probes used to investigate biological and chemical systems nih.gov. This compound serves as an excellent precursor for such probes due to its inherent fluorescence and the presence of the fluorine atom, which can be used to modulate electronic properties and metabolic stability nih.govnih.gov. The development of sulfonyl fluoride chemical probes, for instance, has been used to advance the discovery of modulators for specific biological targets rsc.org. While not directly involving this compound, this research underscores the principle of using functionalized heterocyclic cores to create reactive probes rsc.org. The introduction of a fluorine atom can enhance metabolic robustness, a desirable feature in probes designed for complex environments nih.gov.

Exploration in Materials Science and Optoelectronic Devices

The unique photophysical properties of the benzimidazole core, modified by the butyl and fluoro substituents, make this compound a candidate for applications in materials science, particularly in the realm of optoelectronics.

Design of Luminescent Materials and Fluorescent Probes (non-biological)

Benzimidazole derivatives are well-regarded for their fluorescent properties. The introduction of substituents allows for the tuning of their emission and absorption characteristics nih.govmdpi.com. The 5-fluoro group, being electron-withdrawing, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for designing fluorescent materials with large Stokes shifts mdpi.com. Research on related benzimidazole-based fluorophores has shown that their emission can range from the blue to the yellow-orange region of the spectrum, depending on the specific substituents and the solvent polarity mdpi.com. These properties are essential for developing new colorants and non-biological fluorescent probes for sensing applications researchgate.netresearchgate.net. For example, studies on other fluorinated heterocyclic compounds have demonstrated high photoluminescence quantum yields, reaching up to 64% in solution, making them promising for various applications mdpi.com.

Table 2: Photophysical Properties of Representative Benzimidazole-Based Fluorophores in THF

Compound Derivative Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm) Quantum Yield (ΦF)
6a (Dimethylaminophenyl substituted) 450 545 95 0.075
6c (Methoxyphenyl substituted) 385 525 140 0.051
6d (Dimethylaminophenyl substituted) 465 567 102 0.012

Data adapted from a study on benzo nih.govacs.orgimidazo[1,2-a]pyrimidine-3-carbonitrile-based fluorophores mdpi.com.

Investigation of Photophysical Properties in Solid-State Films

A significant challenge in materials science is translating the excellent photophysical properties of molecules from solution to the solid state, as aggregation-caused quenching often diminishes fluorescence. However, certain benzimidazole derivatives have been shown to exhibit solid-state fluorescence researchgate.net. The design of molecules that can emit efficiently in solid-state films is critical for applications in lighting and displays mdpi.com. The butyl group in this compound can play a role in controlling intermolecular packing in the solid state, potentially mitigating quenching effects. Studies on thin films of related fluorophores integrated into polymer matrices like PVA have been conducted to evaluate their emission properties for device manufacturing mdpi.com. The investigation of these materials often involves comparing their crystalline solid properties with those in doped polymer blends to assess their potential as pigments and fluorophores researchgate.net.

Potential in Organic Electronics (e.g., OLEDs, organic sensors)

The benzimidazole core is known for its electron-withdrawing nature, making its derivatives suitable for use as electron-transporting or emissive layers in organic light-emitting diodes (OLEDs) researchgate.net. The 5-fluoro substituent further enhances these electron-withdrawing properties, which can help in tuning the energy levels (HOMO/LUMO) of the material to facilitate efficient charge injection and transport in electronic devices. Molecular materials incorporating a 2,1,3-benzothiadiazole core, which shares electronic properties with substituted benzimidazoles, have been studied for their potential as electron-transporting layers in OLEDs and as elements in photovoltaic cells researchgate.net. The butyl group can enhance the solubility of the compound in organic solvents, which is a crucial factor for solution-based processing and fabrication of large-area organic electronic devices.

Mechanistic Studies of Molecular Interactions in In Vitro Research Models

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For this compound, understanding these interactions provides insights into its potential as a research probe or a lead compound in drug discovery.

Benzimidazole derivatives are known to interact with DNA, a key macromolecule, primarily through non-covalent interactions such as minor groove binding. The planarity of the benzimidazole ring system allows it to fit snugly into the minor groove of the DNA double helix. The nature and position of substituents on the benzimidazole core play a crucial role in the specificity and strength of this binding.

The butyl group at the 2-position of this compound is expected to influence its binding affinity. Studies on other 2-alkyl-substituted benzimidazoles suggest that the alkyl chain can protrude from the minor groove and interact with the surrounding environment, potentially enhancing the stability of the DNA-ligand complex. The length of the alkyl chain can be a determining factor; for instance, some research indicates that longer alkyl chains at the N-1 position can positively influence the chemotherapeutic efficacy of benzimidazole derivatives.

While no specific binding data for this compound is available, the table below summarizes the binding characteristics of some representative benzimidazole derivatives with DNA, illustrating the common modes of interaction.

Compound/Derivative ClassMacromoleculeObserved/Predicted Binding ModeKey Interactions
General BenzimidazolesDNAMinor Groove Binding, IntercalationVan der Waals forces, hydrogen bonding, hydrophobic interactions
2-Aryl-1H-benzimidazolesDNAMinor Groove BindingHydrophobic and electrostatic interactions
Benzimidazole-Schiff base metal complexesDNAIntercalation and Groove BindingCovalent and non-covalent interactions with DNA bases

Benzimidazole derivatives have been identified as inhibitors of various enzymes, and their mechanism of inhibition is an active area of research. The structural features of this compound suggest its potential to interact with enzyme active sites or allosteric sites.

Studies on related compounds have revealed diverse inhibitory mechanisms. For instance, some 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Kinetic studies and fluorescence quenching experiments confirmed that these compounds bind to an allosteric site on the enzyme, rather than the active site where the substrate binds acs.org.

Furthermore, the benzimidazole scaffold is recognized as a common motif in kinase inhibitors nih.gov. These compounds can act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain, or they can be multi-targeted inhibitors, acting on several kinases simultaneously nih.gov. The butyl group and the fluorine atom of this compound could play a role in determining its specificity and potency as a kinase inhibitor.

Benomyl, a fungicide containing a benzimidazole moiety, is known to inhibit aldehyde dehydrogenases (ALDHs) mdpi.com. The mechanism involves the bioactivation of benomyl to a metabolite that acts as a potent inhibitor of ALDH mdpi.com. This highlights the potential for benzimidazole derivatives to undergo metabolic activation to exert their inhibitory effects.

The following table summarizes the enzyme inhibition data for some benzimidazole derivatives, providing a reference for the potential inhibitory activities of this compound.

Benzimidazole DerivativeTarget EnzymeInhibition MechanismIC50/Ki Value
2-Phenyl-1H-benzo[d]imidazole derivativesα-GlucosidaseNon-competitive0.71 ± 0.02 µM to 2.09 ± 0.04 µM
2-(4-methoxybenzyl)-1H-benzo[d]imidazoleNF-κB-IC50 = 1.7 µM
Benomyl (metabolite)Aldehyde Dehydrogenase (ALDH)Inhibition-
Benzimidazole-triazole hybridsEGFR, VEGFR-2, Topo IIMulti-target inhibitionEGFR IC50 = 0.086 µM

While there is no direct evidence of this compound being used as a research tool for pathway elucidation in cell-free systems, its potential in this area can be extrapolated from its interactions with macromolecules. Molecules that specifically bind to or inhibit certain enzymes can be valuable probes for dissecting biochemical pathways.

For example, a selective inhibitor of a particular kinase could be used in a cell-free system to determine the role of that kinase in a specific signaling cascade. By observing the effect of the inhibitor on the phosphorylation of downstream substrates, researchers can map out the components of the pathway. Given that benzimidazoles are known kinase inhibitors, it is plausible that a derivative like this compound could be developed into such a research tool.

Similarly, its potential as a DNA binding agent could be exploited in cell-free transcription and replication assays to study the effects of minor groove binding on these processes. The specific substitutions on the benzimidazole ring could be used to fine-tune its properties for such applications.

Catalytic Applications in Organic Transformations

The chemical reactivity of the benzimidazole ring system also lends itself to applications in catalysis, both as an organocatalyst and as a ligand for metal catalysts.

Benzimidazole derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. The nitrogen atoms in the imidazole ring can coordinate to metal centers, and the substituents on the benzimidazole scaffold can be modified to tune the steric and electronic properties of the resulting metal complex.

Ruthenium(II) complexes with 2-aryl-1H-benzimidazole ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones dergi-fytronix.com. Similarly, rhodium(I)-catalyzed C-H activation and alkylation of benzimidazoles have been reported, demonstrating the utility of these compounds in C-H functionalization reactions nih.gov. The 2-butyl and 5-fluoro substituents of this compound could influence the catalytic activity and selectivity of its metal complexes.

In the realm of organocatalysis, chiral 2-aminobenzimidazole derivatives have been used to catalyze enantioselective α-amination of 1,3-dicarbonyl compounds researchgate.net. This suggests that with appropriate functionalization, the benzimidazole scaffold can act as a chiral catalyst for asymmetric transformations.

The table below provides examples of catalytic applications of benzimidazole derivatives.

Catalyst SystemReaction TypeSubstratesProducts
[RuIICl2(2-aryl-1H-benzimidazole)] complexesTransfer HydrogenationKetonesAlcohols
Rh(I)/bisphosphine/K3PO4C-H AlkylationBenzimidazoles and Michael acceptorsC2-alkylated benzimidazoles
Chiral 2-aminobenzimidazoleα-Amination1,3-Dicarbonyl compoundsChiral α-amino dicarbonyls
Copper(II) oxide nanoparticlesC-N CouplingBenzimidazole and aryl halidesN-aryl benzimidazoles

Biocatalysis offers a green and sustainable approach to chemical synthesis. While the direct use of this compound as a biocatalyst has not been reported, the synthesis of benzimidazole derivatives using biocatalytic methods is an area of active research.

For instance, lipases have been used to catalyze the synthesis of N-substituted benzimidazole derivatives through aza-Michael addition in a continuous-flow microreactor system mdpi.comresearchgate.netproquest.com. This enzymatic approach provides high yields and selectivity under mild reaction conditions mdpi.comresearchgate.netproquest.com. This demonstrates the compatibility of the benzimidazole scaffold with enzymatic transformations and opens up possibilities for the biocatalytic modification of this compound to generate novel derivatives with interesting properties.

Development of Analytical Standards and Research Reagents

The synthesis and characterization of novel chemical entities are foundational to progress in the chemical sciences. For a compound like this compound, its utility as a research tool is contingent upon its availability as a well-characterized, high-purity substance. Such a material can serve as an analytical standard, a crucial prerequisite for accurate and reproducible scientific investigation. The development of analytical standards and research reagents enables the broader scientific community to conduct meaningful studies, from exploring reaction kinetics to evaluating biological activity. The presence of the butyl group and the fluorine atom on the benzimidazole core presents a unique combination of lipophilicity and electronic properties, making it a compound of interest for various chemical and pharmaceutical research applications.

Application in Chromatographic Separations and Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of compounds in complex mixtures. The availability of a pure reference standard of this compound is essential for the development and validation of robust chromatographic methods.

In method development, this standard would be used to determine key parameters such as retention time, which is influenced by the compound's polarity and its interaction with the stationary and mobile phases. The fluorinated benzimidazole structure allows for detection by UV-Vis spectrophotometry, a common detector used in HPLC. Researchers would use the standard to optimize separation conditions, including the choice of column, mobile phase composition, and flow rate, to ensure a sharp, symmetrical peak, well-resolved from any impurities or other components in a sample.

Once a method is developed, the analytical standard is critical for its validation, a process that ensures the method is reliable for its intended use. This involves assessing parameters such as linearity, accuracy, precision, and sensitivity. For instance, a series of dilutions of the standard would be prepared to establish a linear relationship between concentration and detector response.

Hypothetical Chromatographic Parameters for this compound:

ParameterTypical Value/RangeSignificance in Method Validation
Retention Time (t_R) Dependent on specific methodA consistent retention time confirms the identity of the compound.
Tailing Factor (T_f) 1.0 - 1.5Measures peak symmetry, indicating good chromatographic performance.
Resolution (R_s) > 2Ensures the peak is well-separated from other components.
Limit of Detection (LOD) ng/mL rangeThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ng/mL - µg/mL rangeThe lowest concentration that can be accurately and precisely measured.

Calibration Standards for Quantitative Spectroscopic Analysis

Spectroscopic methods, such as UV-Visible (UV-Vis) spectroscopy and Mass Spectrometry (MS), are fundamental for the quantitative analysis of chemical compounds. The accuracy of these techniques is directly dependent on the quality of the calibration standards used. A highly purified sample of this compound would serve as the primary reference material for creating these standards.

In UV-Vis spectroscopy, the benzimidazole ring system exhibits characteristic absorbance maxima. A calibration curve can be constructed by preparing a series of solutions of the standard at known concentrations and measuring their absorbance at a specific wavelength (λ_max). This curve, which plots absorbance versus concentration, allows for the determination of the concentration of this compound in unknown samples by measuring their absorbance.

For mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS, the analytical standard is used to create a calibration curve that correlates the instrument's response (e.g., peak area of a specific mass-to-charge ratio) to the concentration of the analyte. This is essential for accurate quantification, especially at low concentrations.

Illustrative Data for a UV-Vis Spectroscopic Calibration Curve:

Concentration (µg/mL)Absorbance at λ_max
10.125
20.251
50.628
101.255
202.510

The availability of this compound as a certified reference material would be invaluable for ensuring the consistency and comparability of research findings across different laboratories and studies.

Future Directions and Emerging Research Avenues for 2 Butyl 5 Fluoro 1h Benzo D Imidazole

Integration with Advanced Synthesis Techniques (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on batch processing, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govresearchgate.net While effective, these methods can present challenges in scalability, reproducibility, and safety. The future synthesis of 2-Butyl-5-fluoro-1H-benzo[d]imidazole and its analogs is set to benefit from the integration of advanced techniques like flow chemistry and automated synthesis.

Flow chemistry offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, making it a sustainable and efficient manufacturing approach. uc.pt The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, streamlining the production of complex molecules. uc.pt This methodology has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the continuous production of this compound, potentially improving yields and reducing waste. unimi.it

Microwave-assisted synthesis is another advanced technique that has proven effective for generating fluorinated benzimidazoles, offering benefits such as reduced reaction times and high yields. researchgate.net Automating these advanced synthetic platforms can further accelerate the discovery process, enabling the rapid generation of a library of derivatives for screening and optimization.

Table 1: Comparison of Synthesis Techniques for Benzimidazole Derivatives

Feature Conventional Batch Synthesis Flow Chemistry Microwave-Assisted Synthesis
Scalability Challenging Readily Scalable Moderate
Safety Potential for thermal runaway Enhanced safety profile Contained, but pressure can build
Reproducibility Variable High High
Reaction Time Hours to days Minutes to hours Minutes
Efficiency Moderate High High

Development of Advanced Computational Models for Rational Design of Derivatives

Computational chemistry is a powerful tool in modern drug discovery, enabling the rational design of new molecules with desired properties. For this compound, the development of advanced computational models can guide the synthesis of derivatives with enhanced activity and specificity for various biological targets.

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with protein targets. researchgate.netnih.gov Such studies have been successfully used to identify potential benzimidazole-based inhibitors for targets in Mycobacterium tuberculosis and SARS-CoV-2. nih.govconsensus.app By creating a detailed computational model of a target protein, researchers can virtually screen libraries of this compound derivatives, prioritizing those with the most favorable binding energies and interaction profiles.

Beyond docking, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for evaluating the drug-likeness of new compounds early in the discovery pipeline. researchgate.net These models can predict key pharmacokinetic and toxicological properties, helping to identify candidates with a higher probability of success in later-stage development. Molecular dynamics (MD) simulations can further refine these studies by examining the stability of ligand-protein complexes over time. nih.govresearchgate.net

Table 2: Computational Approaches for Derivative Design

Computational Method Application in Designing Derivatives Key Insights Provided
Molecular Docking Predicts binding modes and affinities of derivatives to a biological target. Binding energy, key interacting residues, potential for inhibition. researchgate.netnih.gov
ADMET Prediction Assesses drug-like properties in silico. Bioavailability, metabolic stability, potential toxicity. researchgate.net
Molecular Dynamics (MD) Simulates the dynamic behavior and stability of the ligand-receptor complex. Conformational changes, stability of binding interactions over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity to predict the potency of new derivatives. Identification of key structural features for activity.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The benzimidazole scaffold is a versatile building block for constructing complex supramolecular architectures. openresearchlibrary.orgresearchgate.net Its ability to participate in noncovalent interactions, such as metal coordination through the imidazole (B134444) ring and π-π stacking via the benzene (B151609) ring, allows for the self-assembly of diverse structures like metal-organic frameworks, polymers, and nanowires. openresearchlibrary.orgresearchgate.net

The presence of a fluorine atom in this compound introduces the possibility of additional, specific intermolecular interactions, including hydrogen bonding and C–F…π interactions, which can significantly influence crystal packing and the formation of higher-order structures. mdpi.com The unique properties of fluorinated compounds can drive self-assembly into novel morphologies. researchgate.netrsc.org Future research could explore how the interplay between the butyl chain, the fluorine atom, and the benzimidazole core can be tuned to control the self-assembly process, leading to new materials with tailored properties for applications in materials science and nanotechnology. nist.govnih.gov

Niche Applications in Chemical Sensing and Environmental Remediation Research

The inherent structural features of the benzimidazole moiety make it an excellent candidate for developing chemical sensors. tandfonline.comresearchgate.net Its electron-accepting ability, pH sensitivity, and metal-ion chelating properties can be harnessed to create optical and electrochemical sensors. researchgate.netresearchgate.net Benzimidazole derivatives have been successfully employed in fluorescent sensors for the detection of various metal ions and anions. mdpi.comacs.org Future work could focus on developing this compound-based probes that exhibit high selectivity and sensitivity for specific analytes of environmental or biomedical importance.

In the realm of environmental remediation, benzimidazole-based compounds, primarily used as fungicides and anthelmintics, have been studied for their environmental fate. nih.govnih.gov Research has shown that certain microorganisms are capable of biodegrading benzimidazole fungicides, suggesting a potential pathway for the environmental detoxification of these compounds. nih.gov Future investigations could explore the biodegradability of this compound and its potential use in bioremediation strategies. Additionally, its sorption characteristics could be studied to understand its mobility and persistence in soil and water systems. nih.gov

Synergistic Research with Other Fluorinated Heterocyclic Systems for Enhanced Functionality

The incorporation of fluorine into heterocyclic drugs is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and receptor binding affinity. mdpi.comnih.gov Approximately 20% of all pharmaceuticals on the market contain fluorine. nih.gov

A promising future direction involves the synergistic combination of the this compound scaffold with other fluorinated heterocyclic systems. taylorfrancis.comresearchgate.net This molecular hybridization approach aims to create new chemical entities that integrate the beneficial properties of each component. acs.org For example, linking this compound to other fluorinated pharmacophores could lead to hybrid molecules with dual modes of action or improved pharmacokinetic profiles. acgpubs.orgacgpubs.org This strategy has the potential to generate novel therapeutic agents with enhanced efficacy and a lower propensity for developing resistance. acgpubs.org

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Butyl-5-fluoro-1H-benzo[d]imidazole?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Condensation of glyoxal derivatives with ammonia or primary amines under acidic conditions (e.g., p-toluenesulfonic acid in DMF at reflux) .

Substituent Introduction : Sequential alkylation/fluorination using NaH or K₂CO₃ as bases and fluorinating agents like Selectfluor™ .

  • Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 60:40) and confirm purity via melting point analysis (e.g., 256–261°C for analogous compounds) .

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer : Use spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Identify substituent environments (e.g., δ 7.45–8.35 ppm for aromatic protons in benzimidazoles) .
  • FTIR : Confirm C=N stretching (1610–1620 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., m/z 208.10 for C₁₄H₁₂N₂ derivatives) .

Advanced Research Questions

Q. How to design experiments to assess the bioactivity of this compound against EGFR?

  • Methodological Answer :
  • In-Silico Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bonding with key residues (e.g., Met793) .
  • In-Vitro Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., A549) with IC₅₀ calculations. Include positive controls (e.g., Gefitinib) .
  • ADMET Predictions : Use SwissADME to evaluate bioavailability (TPSA ≤ 140 Ų) and toxicity (AMES test for mutagenicity) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, serum concentration).
  • Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "benzimidazole EGFR inhibition" and apply statistical tools (e.g., ANOVA for inter-study variability) .
  • Expert Consultation : Engage crystallographers to validate target binding via X-ray diffraction (e.g., SHELX refinement for protein-ligand complexes) .

Q. What computational strategies predict tautomerism in this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Optimize tautomeric structures at the B3LYP/6-31G* level. Compare relative energies (ΔE ≤ 2 kcal/mol favors dominance) .
  • NMR Chemical Shift Prediction : Use Gaussian 09 with PCM solvent models to simulate 1H NMR spectra and match experimental data .

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